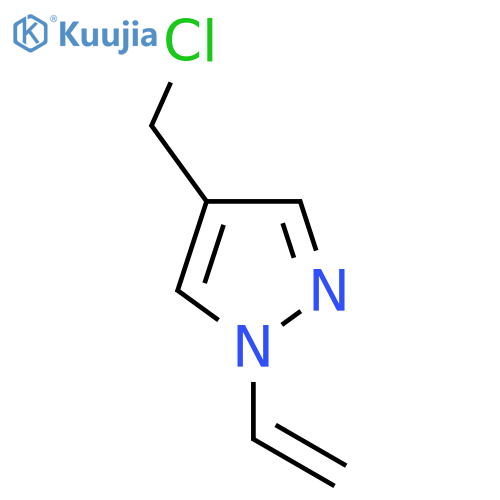Cas no 2228147-80-4 (4-(chloromethyl)-1-ethenyl-1H-pyrazole)

2228147-80-4 structure
商品名:4-(chloromethyl)-1-ethenyl-1H-pyrazole
4-(chloromethyl)-1-ethenyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 4-(chloromethyl)-1-ethenyl-1H-pyrazole
- 2228147-80-4
- EN300-1994007
-
- インチ: 1S/C6H7ClN2/c1-2-9-5-6(3-7)4-8-9/h2,4-5H,1,3H2
- InChIKey: KHASHOFMLGGGIS-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=NN(C=C)C=1
計算された属性
- せいみつぶんしりょう: 142.0297759g/mol
- どういたいしつりょう: 142.0297759g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 17.8Ų
4-(chloromethyl)-1-ethenyl-1H-pyrazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1994007-0.05g |
4-(chloromethyl)-1-ethenyl-1H-pyrazole |
2228147-80-4 | 0.05g |
$647.0 | 2023-09-16 | ||
| Enamine | EN300-1994007-0.1g |
4-(chloromethyl)-1-ethenyl-1H-pyrazole |
2228147-80-4 | 0.1g |
$678.0 | 2023-09-16 | ||
| Enamine | EN300-1994007-5g |
4-(chloromethyl)-1-ethenyl-1H-pyrazole |
2228147-80-4 | 5g |
$2235.0 | 2023-09-16 | ||
| Enamine | EN300-1994007-0.25g |
4-(chloromethyl)-1-ethenyl-1H-pyrazole |
2228147-80-4 | 0.25g |
$708.0 | 2023-09-16 | ||
| Enamine | EN300-1994007-1.0g |
4-(chloromethyl)-1-ethenyl-1H-pyrazole |
2228147-80-4 | 1g |
$1371.0 | 2023-06-02 | ||
| Enamine | EN300-1994007-0.5g |
4-(chloromethyl)-1-ethenyl-1H-pyrazole |
2228147-80-4 | 0.5g |
$739.0 | 2023-09-16 | ||
| Enamine | EN300-1994007-1g |
4-(chloromethyl)-1-ethenyl-1H-pyrazole |
2228147-80-4 | 1g |
$770.0 | 2023-09-16 | ||
| Enamine | EN300-1994007-5.0g |
4-(chloromethyl)-1-ethenyl-1H-pyrazole |
2228147-80-4 | 5g |
$3977.0 | 2023-06-02 | ||
| Enamine | EN300-1994007-10.0g |
4-(chloromethyl)-1-ethenyl-1H-pyrazole |
2228147-80-4 | 10g |
$5897.0 | 2023-06-02 | ||
| Enamine | EN300-1994007-2.5g |
4-(chloromethyl)-1-ethenyl-1H-pyrazole |
2228147-80-4 | 2.5g |
$1509.0 | 2023-09-16 |
4-(chloromethyl)-1-ethenyl-1H-pyrazole 関連文献
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
2228147-80-4 (4-(chloromethyl)-1-ethenyl-1H-pyrazole) 関連製品
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
